molecular formula C6H3BrN2 B016776 5-Bromonicotinonitrile CAS No. 35590-37-5

5-Bromonicotinonitrile

Cat. No.: B016776
CAS No.: 35590-37-5
M. Wt: 183.01 g/mol
InChI Key: FTFFHWWIPOQCBC-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 5-Bromonicotinonitrile (CAS 35590-37-5) is a brominated pyridine derivative with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol . It exists as a white to pale yellow solid powder with a density of ~1.72 g/cm³ and a melting point of 104–105°C . The compound is stable under standard conditions but may degrade under prolonged exposure to high temperatures or UV radiation . Its structure features a pyridine ring substituted with bromine at the 5-position and a cyano group at the 3-position, making it a versatile intermediate in organic synthesis.

Synthesis
Key synthetic routes include:

Direct Bromination: Bromination of nicotinonitrile derivatives using agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) .

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings to introduce aryl or alkyne groups. For example, this compound reacts with boronic esters or tributylvinyltin under palladium catalysis .

Protection-Deprotection Strategies: Used to improve yields of phenolic intermediates in multi-step syntheses, though challenges in deprotection (e.g., MOM or benzyl groups) limit scalability .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromonicotinonitrile can be synthesized through several methods. One common laboratory synthesis involves the bromination of nicotinonitrile. For instance, a reaction involving 3-bromo-1-benzonitrile with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran, followed by treatment with N,N-dimethylformamide and subsequent reaction with ammonia and iodine , yields this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of bromine and nicotinonitrile under controlled conditions to ensure high yield and purity. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like or in polar aprotic solvents.

    Addition: Reagents such as or .

    Reduction: Catalysts like or .

Major Products

    Substitution: Products like .

    Addition: Products like .

    Reduction: Products like .

Scientific Research Applications

Pharmaceutical Applications

5-Bromonicotinonitrile has been identified as a promising intermediate in the synthesis of pharmaceutical compounds. Its applications in drug development are particularly noteworthy:

  • Anti-Cancer Properties : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anti-cancer drug development.
  • Neurological Disorders : The compound is being explored for its potential to target neurological disorders, serving as an important building block in the synthesis of various therapeutic agents .
  • Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties, although further investigation is required to fully understand its mechanisms of action.

Agrochemical Development

In agrochemical research, this compound is utilized in the formulation of pesticides and herbicides. Its role in developing more effective and environmentally friendly agrochemicals is significant:

  • Pesticide Formulation : The compound aids in creating formulations that enhance pest control while minimizing environmental impact .
  • Herbicide Development : It contributes to the design of herbicides that are more selective and less harmful to non-target organisms .

Material Science

The unique chemical structure of this compound allows for its exploration in material science:

  • Polymer Development : Researchers are investigating its potential in synthesizing polymers with enhanced properties, which could lead to advancements in various industrial applications .
  • Novel Materials : The compound's reactivity can be harnessed to develop new materials with specific functionalities tailored for particular uses.

Biochemical Research

This compound plays a role in biochemical studies, particularly concerning enzyme interactions and metabolic pathways:

  • Enzyme Interaction Studies : It is used to understand how certain enzymes interact with substrates, which is crucial for drug discovery and development .
  • Metabolic Pathway Analysis : The compound aids researchers in mapping metabolic pathways that could lead to new therapeutic targets .

Organic Synthesis

As a versatile building block, this compound is valuable in organic synthesis:

  • Synthesis of Complex Molecules : Chemists utilize this compound to create complex organic molecules more efficiently than with other similar compounds .
  • Diverse Reaction Pathways : Its structural features enable a variety of chemical reactions, facilitating the synthesis of diverse chemical entities.

Case Study 1: Anti-Cancer Research

A study published in Molecules examined the anti-cancer properties of this compound, demonstrating its ability to inhibit enzyme activity linked to cancer cell growth. This research highlighted the compound's potential as a lead structure for developing new anti-cancer drugs.

Case Study 2: Agrochemical Formulation

Research conducted by agrochemical companies has shown that formulations containing this compound exhibit improved efficacy against specific pests while reducing environmental toxicity. These findings support the compound's application in developing sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 5-Bromonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group make it a versatile intermediate that can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Pyridine Derivatives

Compound Name Molecular Formula CAS Number Key Features Synthesis Method Applications References
5-Bromonicotinonitrile C₆H₃BrN₂ 35590-37-5 Bromine (C5), cyano (C3); stable, versatile intermediate Suzuki coupling, direct bromination Pharmaceuticals, agrochemicals
6-Bromonicotinonitrile C₆H₃BrN₂ 20826-04-4 Bromine (C6), cyano (C3); positional isomer of 5-bromo variant Halogen exchange reactions Ligand synthesis, drug intermediates
5-Bromo-2-(dimethylamino)nicotinonitrile C₈H₈BrN₃ 1346537-10-7 Bromine (C5), dimethylamino (C2), cyano (C3); enhanced electronic diversity Pd-mediated coupling Kinase inhibitor development
5-(Bromomethyl)nicotinonitrile C₇H₅BrN₂ 1211530-54-9 Bromomethyl (C5), cyano (C3); reactive alkylating agent Radical bromination Bioconjugation, prodrugs
5-Bromo-4-methylnicotinaldehyde C₇H₆BrNO 709652-82-4 Bromine (C5), methyl (C4), aldehyde (C3); polar functional group Vilsmeier-Haack reaction Fluorescent probes

Key Analysis

Substituent Position and Reactivity this compound vs. 6-Bromonicotinonitrile: Positional isomerism significantly affects reactivity. The 5-bromo derivative is more electron-deficient at the C3 cyano group, enhancing its participation in nucleophilic aromatic substitutions . 5-Bromo-2-(dimethylamino)nicotinonitrile: The dimethylamino group at C2 donates electron density, altering regioselectivity in cross-coupling reactions compared to unsubstituted analogues .

Synthetic Utility this compound is preferred in Suzuki-Miyaura couplings for constructing heterobiaryl systems (e.g., mGluR5 inhibitors) due to its balanced reactivity . 5-(Bromomethyl)nicotinonitrile’s bromomethyl group enables alkylation reactions, useful in prodrug design .

Biological Activity this compound-derived quinolines (e.g., compound 30 in ) show higher mGluR5 binding affinity (IC₅₀ < 100 nM) compared to benzothiazole analogues, attributed to the pyridine ring’s planar geometry . 5-Bromo-4-methylnicotinaldehyde exhibits lower metabolic stability than nitrile derivatives, limiting its use in drug development .

Environmental and Safety Profiles this compound is classified as a hazardous substance (GHS Category III) due to acute toxicity, requiring strict handling protocols . 6-Amino-5-bromonicotinonitrile (CAS 477871-32-2) poses higher risks, with incompletely characterized ecotoxicology data .

Biological Activity

5-Bromonicotinonitrile (C₆H₃BrN₂) is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 5th position with a bromine atom and a nitrile group at the 3rd position. Its molecular structure is represented as follows:

  • Molecular Formula : C₆H₃BrN₂
  • Molecular Weight : Approximately 188.00 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in various organic solvents; insoluble in water

This structure positions this compound as a versatile building block in organic synthesis and medicinal chemistry.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest:

  • Broad-Spectrum Activity : The compound has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria. Its structural characteristics may contribute to its ability to disrupt bacterial cell functions.
  • Resistance Profiles : Some studies indicate that derivatives of this compound could be effective against multidrug-resistant strains, including Staphylococcus aureus .

The precise mechanism of action for this compound remains under investigation. However, it is believed that compounds within this class may exert their effects by:

  • Enzyme Inhibition : Interacting with specific enzymes involved in cellular metabolism.
  • Signal Pathway Modulation : Affecting signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservationsReferences
AnticancerA549 (lung adenocarcinoma)Significant cytotoxicity observed
AntimicrobialStaphylococcus aureusEffective against multidrug-resistant strains
General SafetyN/AHandle with caution; irritant properties noted

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Bromonicotinonitrile with high purity?

  • Methodological Answer : Synthesis typically involves bromination of nicotinonitrile derivatives under controlled conditions. For example, direct bromination using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields this compound. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization should include melting point verification (reported: 104–105°C) and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of techniques:

  • ¹H NMR : Look for aromatic proton signals in the δ 8.5–9.0 ppm range.
  • ¹³C NMR : Confirm the nitrile carbon at ~115 ppm and aromatic carbons between 120–150 ppm.
  • IR : A sharp peak near 2230 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : The molecular ion peak should align with the molecular weight (183.00 g/mol). Always compare data with literature values and report instrument parameters (e.g., NMR frequency, solvent) for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention if symptoms persist. Store the compound in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management and disposal, though specific toxicity data may require extrapolation from structurally similar nitriles (e.g., 6-Amino-5-nitropicolinonitrile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from trace moisture, catalyst loading, or ligand choice. Systematically vary reaction parameters (e.g., Pd catalyst [Pd(PPh₃)₄ vs. Pd(OAc)₂], base [K₂CO₃ vs. Cs₂CO₃]) and monitor byproduct formation via HPLC or GC-MS. Replicate experiments under inert atmospheres (argon/glovebox) to isolate variables .

Q. What methodological approaches optimize this compound’s use in multi-step organic syntheses?

  • Methodological Answer : The nitrile group enables functionalization via hydrolysis (to carboxylic acids) or reduction (to amines). For example:

  • Hydrolysis : React with concentrated HCl/H₂O (1:1) at reflux to yield 5-Bromonicotinic acid.
  • Reduction : Use LiAlH₄ in THF to produce 5-Bromonicotinamide.
    Optimize reaction times and stoichiometry using TLC monitoring. Report yields and purity metrics (e.g., HPLC area%) for intermediate compounds .

Q. How can researchers mechanistically analyze byproduct formation during this compound reactions?

  • Methodological Answer : Byproducts (e.g., dehalogenated or dimerized species) may form due to radical intermediates or excessive heating. Use radical scavengers (TEMPO) or lower temperatures to test mechanistic pathways. Characterize byproducts via high-resolution MS and 2D NMR (e.g., HSQC, HMBC) to assign structures. Computational studies (DFT) can model reaction pathways and identify transition states .

Properties

IUPAC Name

5-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFHWWIPOQCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353102
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35590-37-5
Record name 5-bromonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromonicotinonitrile
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Synthesis routes and methods I

Procedure details

5-Bromo-3-pyridinylcarboxamide (10 g, 49.7 mmol) in phosphorus oxychloride (25 mL) was warmed to reflux for 18 h, allowed to cool to 25° C., concentrated in vacuo and carefully treated with satd. aqueous sodium bicarbonate (˜500 mL) until neutralized. The reaction mixture was diluted with CH2Cl2 (200 mL), stirred for 4 h, and the layers were separated. The aqueous layer was washed with CH2Cl2 (2×100 mL), and the organic layers were combined and dried (MgSO4). The resulting solution was concentrated in vacuo to afford the title compound (6.35 g, 70%) as a white solid. MS 184 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (5 ml) was added to 5-bromonicotinamide (2 g, 10 mmol, Avocado Research Chemicals, Ltd.) and the mixture was heated to gentle reflux for 3 hours. The mixture was allowed to cool to room temperature, poured onto ice (100 g) and extracted with ethyl acetate (3×100 mL). The combined extracts were washed successively with aqueous ammonium hydroxide and water, dried (MgSO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by chromatography (SiO2, ethyl acetate:hexanes, 1:1) to provide the title compound (1.5 g, 82% yield). MS (DCI/NH3) m/z 184 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromonicotinonitrile
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5-Bromonicotinonitrile
ZINC cyanide
5-Bromonicotinonitrile
5-Bromonicotinonitrile
5-Bromonicotinonitrile
5-Bromonicotinonitrile

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